2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid is a complex organic compound with a unique structure that combines a benzofuran moiety with a benzyloxycarbonyl-protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of hydroxyacetic acid with tert-butoxycarbonyl-glycyl chloride to form tert-butoxycarbonyl-hydroxyglycine. This intermediate is then reacted with benzyl bromide to produce benzyloxycarbonyl-hydroxyglycine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, potentially modulating their activity. The benzyloxycarbonyl group provides protection to the amino acid, allowing it to be selectively deprotected under specific conditions to reveal the active amino acid.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: Similar structure but lacks the benzofuran moiety.
(6-{[(Benzyloxy)carbonyl]amino}-1-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-2,3-dihydro-1H-indol-3-yl)methyl methanesulfonate: Contains a benzyloxycarbonyl-protected amino group but has a different core structure.
Uniqueness
The uniqueness of 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid lies in its combination of a benzofuran moiety with a benzyloxycarbonyl-protected amino acid
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-17(21)16(14-7-6-13-8-9-23-15(13)10-14)19-18(22)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBZSIANJBZDQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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